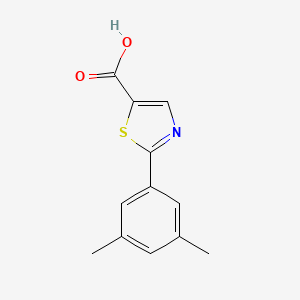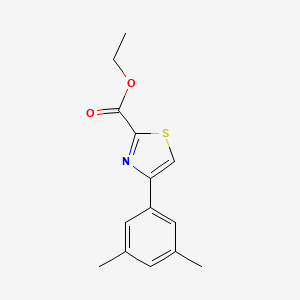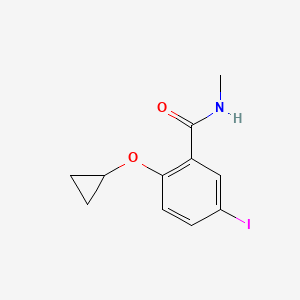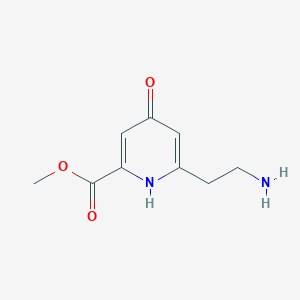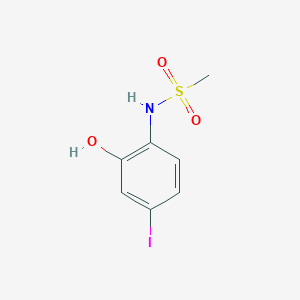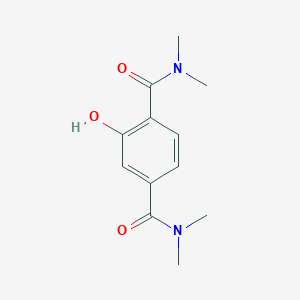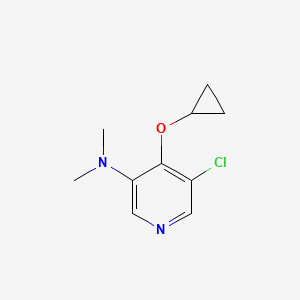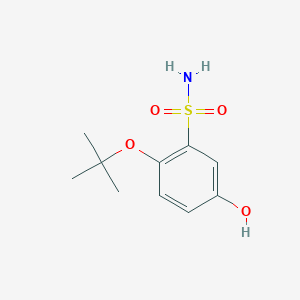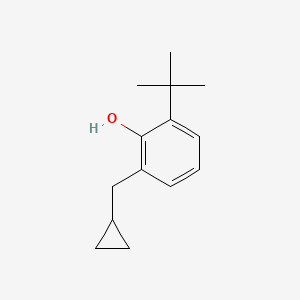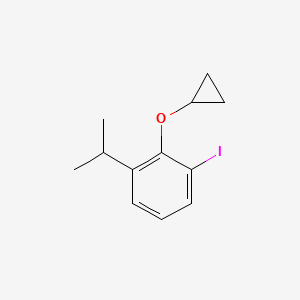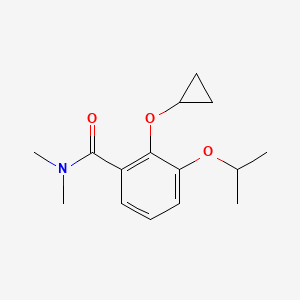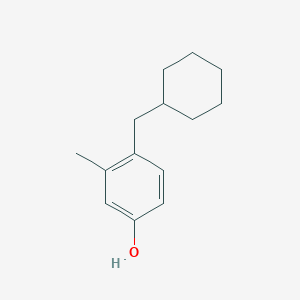
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a benzene ring. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-1-methylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学的研究の応用
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Tert-butyl-2-cyclopropoxy-1-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, the tert-butyl and cyclopropoxy groups can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its interactions with other molecules are determined by the functional groups present and the conditions under which the reactions occur.
類似化合物との比較
Similar Compounds
4-Tert-butyl-1-cyclopropoxy-2-methylbenzene: Similar in structure but with different positioning of the functional groups.
4-(tert-Butoxy)-2-cyclopropoxy-1-methylbenzene: Contains a tert-butoxy group instead of a tert-butyl group.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and reactivity compared to its analogs. The presence of both a tert-butyl and a cyclopropoxy group on the benzene ring can influence its behavior in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
4-tert-butyl-2-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-10-5-6-11(14(2,3)4)9-13(10)15-12-7-8-12/h5-6,9,12H,7-8H2,1-4H3 |
InChIキー |
TVOFZCAGGHVYQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


